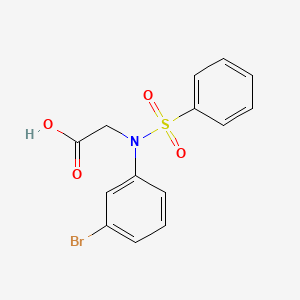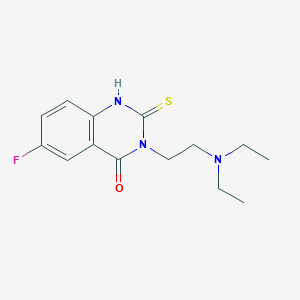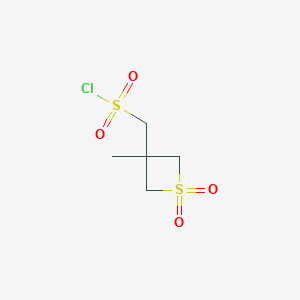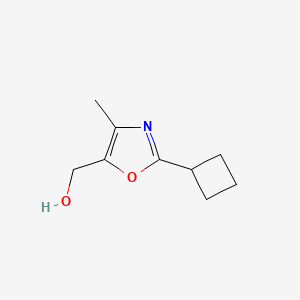
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine (BPG) is a chemical compound that has attracted attention due to its potential use in scientific research. BPG is a glycine derivative that has been synthesized and studied for its various biochemical and physiological effects. In
Mechanism of Action
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine inhibits EAAT2 by binding to its substrate-binding site. This leads to a decrease in glutamate uptake by astrocytes, resulting in increased extracellular glutamate levels. The increased glutamate levels can have both beneficial and detrimental effects on neuronal function, depending on the context. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to have various biochemical and physiological effects. In addition to its inhibition of EAAT2 and induction of apoptosis, N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to modulate the activity of ion channels, including the NMDA receptor and the GABA receptor. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has several advantages for lab experiments. It is a selective inhibitor of EAAT2, which allows for the study of the specific role of this transporter in various neurological disorders. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine is also relatively stable and easy to synthesize. However, there are some limitations to the use of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine in lab experiments. It has low solubility in aqueous solutions, which can limit its bioavailability. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine. One direction is the development of more potent and selective inhibitors of EAAT2. Another direction is the investigation of the role of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine in other neurological disorders, such as multiple sclerosis and traumatic brain injury. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine's potential as a cancer therapy also warrants further investigation. Additionally, the development of more stable and bioavailable forms of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine could expand its use in lab experiments and potential clinical applications.
Conclusion:
In conclusion, N-(3-bromophenyl)-N-(phenylsulfonyl)glycine is a promising chemical compound that has been studied for its potential use in scientific research. Its selective inhibition of EAAT2 and induction of apoptosis in cancer cells make it a valuable tool for the study of neurological disorders and cancer therapy. Further research is needed to fully understand the biochemical and physiological effects of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine and its potential clinical applications.
Synthesis Methods
The synthesis of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine involves the reaction of 3-bromobenzeneboronic acid and phenylsulfonyl chloride with glycine in the presence of a catalyst. The reaction yields N-(3-bromophenyl)-N-(phenylsulfonyl)glycine as a white crystalline solid. The synthesis method has been optimized to produce high yields and purity of N-(3-bromophenyl)-N-(phenylsulfonyl)glycine.
Scientific Research Applications
N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been used in scientific research as an inhibitor of glutamate transporters. Glutamate is a neurotransmitter that plays a critical role in neuronal communication. The transporters that regulate glutamate levels in the brain are important targets for drug development. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has been shown to selectively inhibit the glutamate transporter EAAT2, which is primarily expressed in astrocytes. EAAT2 inhibition has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. N-(3-bromophenyl)-N-(phenylsulfonyl)glycine has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4S/c15-11-5-4-6-12(9-11)16(10-14(17)18)21(19,20)13-7-2-1-3-8-13/h1-9H,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFIDMHABTUZKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-chloropyrazol-1-yl)propanamide;hydrochloride](/img/structure/B2830930.png)
![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)

![2-{[1-(5-chloro-2-methoxybenzoyl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2830939.png)


![(2-Methoxyphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2830944.png)
![2-(4-chlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2830945.png)

![2-Bromo-4,5-dihydro-thieno[2,3-c]pyran-7-one](/img/structure/B2830948.png)

![Methyl 2-((6-fluorobenzo[d]thiazol-2-yl)(pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2830950.png)
![(Z)-4-methyl-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2830952.png)
![N-(2,4-dimethylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2830953.png)